N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-23-15-9-7-13(8-10-15)17-11-14(21-24-17)12-20-19(22)16-5-3-4-6-18(16)25-2/h3-11H,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIIRPQEUMUVKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-(methylthio)benzamide, a compound derived from isoxazole and benzamide structures, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antiviral effects, enzyme inhibition, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-methoxybenzaldoxime with suitable dipolarophiles under specific conditions. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and single-crystal X-ray diffraction are employed to confirm the structure and purity of the compound .
Antiviral Activity
Research indicates that derivatives of benzamide, including compounds similar to this compound, exhibit significant antiviral properties. For instance, studies have shown that certain N-phenylbenzamide derivatives can inhibit the replication of Hepatitis B Virus (HBV) by enhancing intracellular levels of APOBEC3G, a protein known for its antiviral function . While specific data on the compound is limited, its structural similarity to known antiviral agents suggests potential efficacy against viral infections.
Enzyme Inhibition Studies
The compound has also been evaluated for its ability to inhibit various enzymes. For example, certain benzamide derivatives have demonstrated inhibitory effects on RET kinase activity, which is implicated in cancer progression. Compounds with similar structural motifs have shown moderate to high potency in kinase assays, indicating that this compound may possess similar capabilities .
Case Studies and Research Findings
- Antiviral Efficacy Against HBV : A study explored the anti-HBV activity of a related benzamide derivative (IMB-0523), which inhibited both wild-type and drug-resistant HBV strains. The compound's mechanism involved increasing intracellular A3G levels, suggesting a pathway that could be relevant for this compound as well .
- Kinase Inhibition : Research into 4-chloro-benzamide derivatives revealed their potential as RET kinase inhibitors. The structure-activity relationship indicated that modifications in the benzamide framework could enhance inhibitory effects on kinase activity, paving the way for further investigation into similar compounds like this compound .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
N-((5-(4-Methoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide
- Structural Difference : Replaces the methylthio (-SCH₃) group with a trifluoromethyl (-CF₃) substituent.
- Higher lipophilicity (logP) compared to methylthio, improving membrane permeability but possibly reducing solubility. Molecular weight: 376.3 g/mol vs. 358.4 g/mol for the methylthio analog .
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
- Structural Difference : Features a thiazole ring instead of isoxazole and halogenated (Cl, F) substituents.
- Impact: Thiazole’s sulfur atom may participate in hydrogen bonding or metal coordination. Halogens increase metabolic stability but raise toxicity risks. Melting point: Not reported, but similar benzamide derivatives exhibit MP > 200°C due to rigid packing .
Heterocyclic Ring Modifications
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6)
- Structural Difference : Replaces the methylene-isoxazole group with a thiadiazole ring fused to phenyl and isoxazole.
- Impact :
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5)
- Structural Difference : Uses a 1,3,4-oxadiazole ring and a sulfamoyl (-SO₂NMeBz) group.
- Impact :
Functional Group and Bioactivity Correlations
Q & A
Q. Advanced Research Focus
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., M2-S31N proton channel) .
- Molecular dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns simulations in GROMACS) to assess hydrogen bonding (e.g., N–H···O/F interactions) and hydrophobic packing .
- X-ray crystallography : Resolve crystal structures (e.g., orthorhombic P222 space group) to confirm intermolecular interactions (e.g., C–H···π stacking with aromatic residues) .
How can the compound’s metabolic stability and toxicity profile be optimized for preclinical development?
Q. Advanced Research Focus
- Metabolic profiling : Incubate with liver microsomes to identify major metabolites (e.g., O-demethylation of the methoxyphenyl group) .
- SAR studies : Modify substituents (e.g., replace methylthio with sulfoxide/sulfone groups) to reduce CYP3A4-mediated oxidation .
- Toxicity screening : Use Syrian hamster skin cells (e.g., GH-S1 line) for cytotoxicity assays (IC > 10 µM deemed low risk) .
What are the challenges in achieving enantiomeric purity for derivatives of this compound, and how are they addressed?
Q. Advanced Research Focus
- Chiral centers : The isoxazole-methylthio linkage may introduce stereoisomerism during synthesis.
- Resolution methods :
- Chiral HPLC : Use Chiralpak AD-H column with hexane/isopropanol to separate enantiomers .
- Asymmetric catalysis : Employ palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) .
- Characterization : Circular dichroism (CD) spectroscopy to confirm enantiomeric excess (>90% ee) .
How does the electronic nature of substituents (e.g., methoxy vs. nitro groups) influence the compound’s reactivity in nucleophilic aromatic substitution?
Q. Basic Research Focus
- Electron-withdrawing groups (NO) : Activate the benzene ring for substitution at the para position, enhancing reaction rates .
- Electron-donating groups (OCH) : Deactivate the ring, requiring harsher conditions (e.g., 80°C in DMF) .
- Experimental validation : Monitor reaction progress via NMR for fluorine-containing intermediates .
What are the best practices for storing and handling this compound to prevent degradation?
Q. Basic Research Focus
- Storage : –20°C under argon in amber vials to avoid light-induced decomposition of the isoxazole ring .
- Solubility : Use DMSO for stock solutions (tested at 10 mM, filtered through 0.22 µm PTFE) .
- Stability assays : Monitor via HPLC-UV (λ = 254 nm) over 72 hours at room temperature .
How can researchers leverage QSAR models to predict the compound’s pharmacokinetic properties?
Q. Advanced Research Focus
- Descriptor selection : Include logP (lipophilicity), polar surface area (PSA), and H-bond donors/acceptors .
- Software tools : Use Schrödinger QikProp or SwissADME to predict bioavailability (%F > 30%) and blood-brain barrier penetration (logBB < –1) .
- Validation : Compare predicted vs. experimental values (e.g., plasma protein binding via equilibrium dialysis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
